molecular formula C9H10N2O3 B13600769 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one

2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one

Katalognummer: B13600769
Molekulargewicht: 194.19 g/mol
InChI-Schlüssel: MOCNNLYYHDBOIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one is an organic compound that features both amino and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one can be achieved through several methods. One common approach involves the nitration of 5-methylacetophenone followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction process, making it more scalable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one involves its interaction with biological molecules. The amino group can form hydrogen bonds with proteins, potentially inhibiting their function. The nitro group can undergo reduction within cells, leading to the generation of reactive intermediates that can damage cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one is unique due to the presence of both amino and nitro groups on the same aromatic ring, which allows for a diverse range of chemical reactions and applications. Its methyl group also adds to its distinct chemical properties, making it a versatile compound in various fields of research .

Eigenschaften

Molekularformel

C9H10N2O3

Molekulargewicht

194.19 g/mol

IUPAC-Name

2-amino-1-(5-methyl-2-nitrophenyl)ethanone

InChI

InChI=1S/C9H10N2O3/c1-6-2-3-8(11(13)14)7(4-6)9(12)5-10/h2-4H,5,10H2,1H3

InChI-Schlüssel

MOCNNLYYHDBOIQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.